molecular formula C10H6FNO2 B8232788 1-Fluoro-5-nitronaphthalene CAS No. 13720-44-0

1-Fluoro-5-nitronaphthalene

Cat. No.: B8232788
CAS No.: 13720-44-0
M. Wt: 191.16 g/mol
InChI Key: UTIRKPWIJBXLEC-UHFFFAOYSA-N
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Description

1-Fluoro-5-nitronaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fluorine atom at position 1 and a nitro group (-NO₂) at position 5 of the naphthalene ring. This compound belongs to a class of halogenated nitroaromatics, which are of significant interest in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and steric properties . While direct experimental data on this specific compound is sparse in the provided evidence, its structural analogs and synthesis pathways offer insights into its characteristics.

Key Properties (Inferred):

  • Molecular Formula: C₁₀H₆FNO₂
  • Molecular Weight: ~191.16 g/mol (calculated by adding nitro group mass to 1-fluoronaphthalene (146.16 g/mol) ).
  • Substituent Effects: The electron-withdrawing nitro group at position 5 and fluorine at position 1 create distinct electronic effects, influencing reactivity and stability.

Properties

IUPAC Name

1-fluoro-5-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIRKPWIJBXLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617451
Record name 1-Fluoro-5-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13720-44-0
Record name 1-Fluoro-5-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Steps:

  • Diazotization :

    • Substrate : 5-Nitro-1-naphthylamine

    • Conditions : Treatment with NaNO₂ in HCl/HBF₄ at 0–5°C forms the diazonium tetrafluoroborate intermediate.

    • Key Parameter : Excess HBF₄ stabilizes the diazonium salt, preventing decomposition.

  • Thermal Decomposition (Schiemann Reaction) :

    • Conditions : Heating the diazonium salt to 85–90°C in a solvent-free system or inert atmosphere releases N₂ and yields the fluorinated product.

    • Yield : ~75–85%.

Challenges:

  • Side Reactions : Competing hydrolysis to phenol derivatives if moisture is present.

  • Safety : Exothermic decomposition requires controlled heating.

Direct Nitration of 1-Fluoronaphthalene

Nitration of pre-fluorinated naphthalene offers a route to this compound, though regioselectivity is a concern.

Reaction Conditions:

  • Nitrating Agent : HNO₃/H₂SO₄ (mixed acid) at 50–60°C.

  • Regioselectivity : Fluorine’s meta-directing effect favors nitration at the 5-position, but minor 8-nitro isomers may form (~15–20%).

Optimization Data:

ParameterOptimal ValueEffect on Yield
HNO₃/Naphthalene Ratio1.1:1Maximizes mono-nitration
H₂SO₄ Concentration90–95%Enhances nitronium ion (NO₂⁺) generation
Reaction Time4–6 hoursPrevents over-nitration

Reported Yield : 65–70% after chromatographic purification.

Limitations:

  • Isomer Separation : Requires column chromatography or recrystallization.

  • Safety Risks : Exothermic nitration necessitates flow reactor setups for scale-up.

Halogen Exchange (Halex Reaction)

This method involves nucleophilic displacement of a nitro-substituted chloro or bromo precursor.

Procedure:

  • Substrate : 1-Chloro-5-nitronaphthalene or 1-Bromo-5-nitronaphthalene.

  • Fluorinating Agent : KF or CsF in polar aprotic solvents (e.g., DMF, DMSO) at 120–150°C.

Performance Metrics:

  • Yield : 50–60% due to competing side reactions (e.g., elimination).

  • Side Products : Dehalogenated byproducts (e.g., 5-nitronaphthalene) if moisture is present.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate fluorination or nitration steps.

Example Protocol:

  • Substrate : 5-Nitro-1-naphthol

  • Fluorination Agent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Conditions : 100°C, 30 min, solvent-free.

  • Yield : ~80% with >95% purity.

Advantages:

  • Reduced reaction time (minutes vs. hours).

  • Enhanced selectivity due to rapid, uniform heating.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Diazotization-Fluorination8590–95ModerateHigh
Direct Nitration7080–85HighModerate
Halex Reaction5575–80LowLow
Microwave-Assisted8095+LimitedHigh

Critical Considerations

  • Regioselectivity : Fluorine’s electron-withdrawing nature directs nitration to the 5-position, but steric effects in substituted naphthalenes may alter outcomes.

  • Purification : Recrystallization from ethanol/water mixtures improves purity.

  • Safety : Nitration and diazotization require strict temperature control to avoid runaway reactions .

Scientific Research Applications

Organic Synthesis

1-Fluoro-5-nitronaphthalene serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various substitution reactions, making it valuable for creating derivatives with specific functional groups.

Table 1: Synthetic Applications of this compound

ApplicationDescription
Dye Intermediates Used in the production of dyes due to its ability to undergo electrophilic aromatic substitution.
Pharmaceuticals Potential precursor for the synthesis of bioactive compounds and drug candidates.
Fluorinated Compounds Acts as a building block for synthesizing fluorinated organic compounds, which often exhibit enhanced biological activity.

Environmental Studies

The compound has been studied for its environmental impact and degradation pathways. Research indicates that nitronaphthalenes, including this compound, can enter ecosystems through industrial processes and may affect soil and water quality.

Case Study: Microbial Degradation

A study identified a bacterial strain capable of degrading 1-nitronaphthalene, shedding light on bioremediation strategies for contaminated sites. The strain Sphingobium sp. was found to utilize 1-nitronaphthalene as a carbon source, indicating potential for natural attenuation in polluted environments .

Chemical Research

Research involving this compound has expanded into areas such as materials science and nanotechnology. The compound's properties make it suitable for developing new materials with specific electronic or optical characteristics.

Table 2: Research Insights on this compound

Research AreaFindings
Material Science Investigation into its use as a precursor for creating functionalized nanomaterials with enhanced properties.
Catalysis Explored as a ligand in catalytic systems to improve reaction efficiencies in organic transformations.

Fluorine Chemistry

The presence of fluorine in this compound enhances its chemical stability and reactivity compared to non-fluorinated analogs. This property is particularly useful in the synthesis of fluorinated drugs, which often exhibit improved pharmacokinetics.

Table 3: Fluorine's Role in Drug Design

PropertyBenefit
Increased Lipophilicity Fluorinated compounds tend to have better membrane permeability, enhancing bioavailability.
Stability Fluorine substitution can protect sensitive functional groups from degradation during synthesis or storage.

Mechanism of Action

The mechanism of action of 1-Fluoro-5-nitronaphthalene primarily involves its chemical reactivity. The nitro group is highly reactive and can undergo reduction to form an amino group, which can further participate in various chemical reactions. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the naphthalene ring .

Comparison with Similar Compounds

Structural and Electronic Comparisons

1-Iodo-5-nitronaphthalene
  • Molecular Formula: C₁₀H₆INO₂
  • Molecular Weight : 299.067 g/mol .
  • Key Differences :
    • Substituent Size/Electronegativity : Iodine (atomic radius 1.33 Å, electronegativity 2.66) vs. fluorine (0.64 Å, 3.98). The larger iodine atom increases steric hindrance but reduces electronegativity, altering solubility and reaction kinetics .
    • Applications : Iodo derivatives are often used in cross-coupling reactions, whereas fluoro compounds are preferred in pharmaceuticals for metabolic stability .
1-Nitronaphthalene (1NN)
  • Molecular Formula: C₁₀H₇NO₂
  • Synthesis: Produced via diazotization of 5-nitronaphthylamine (5NNA) using NaNO₂/HCl .
  • Key Differences :
    • Substituent Position : 1NN lacks the fluorine substituent, resulting in lower electronic deactivation.
    • Reactivity : The absence of fluorine simplifies electrophilic substitution patterns, as nitro groups primarily direct reactions to meta positions .
1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene
  • Molecular Formula : C₁₂H₆F₆O
  • Molecular Weight : 280.16 g/mol .
  • Key Differences :
    • Fluorine Content : Multiple trifluoromethyl groups enhance lipophilicity and thermal stability, making this compound suitable for high-performance materials.
    • Applications : Used in electronics and coatings, whereas 1-Fluoro-5-nitronaphthalene may find niche roles in drug intermediates .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility LogP (Predicted)
This compound ~191.16 ~300 (est.) Low in water; soluble in DMF 2.8–3.2
1-Iodo-5-nitronaphthalene 299.07 >350 Moderate in toluene 3.5–4.0
1-Nitronaphthalene 173.17 304 Insoluble in water 2.1–2.5
1-Fluoronaphthalene 146.16 215 Low polarity solvents 3.0–3.4

Notes:

  • Fluorine’s inductive effect reduces basicity and increases oxidative stability compared to iodine or hydrogen .
  • Nitro groups significantly lower solubility in polar solvents due to strong dipole interactions .

Biological Activity

1-Fluoro-5-nitronaphthalene (CAS Number: 13720-44-0) is an organofluorine compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

  • Molecular Formula : C10H6FNO2
  • Molecular Weight : 195.16 g/mol
  • Density : 1.2 g/cm³
  • Melting Point : 54 °C
  • Boiling Point : 280 °C

These properties influence the compound's reactivity and interactions within biological systems.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to its structural features. The presence of both a fluorine atom and a nitro group significantly alters its chemical reactivity and biological interactions.

In Vitro Studies

Research indicates that this compound can undergo biotransformation in various biological systems, leading to the formation of several metabolites. For instance, studies on its metabolism using Caenorhabditis elegans have shown that it can be oxidized to produce trans-3,4-dihydroxy derivatives and other phenolic compounds, which may possess distinct biological activities .

Antitumor Activity

Recent investigations have highlighted the potential antitumor properties of this compound. A study demonstrated that derivatives of nitroaromatic compounds, including this one, exhibited significant cytotoxicity against various cancer cell lines. Specifically, it was noted that the compound could inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in cancerous cells.
  • Inhibition of Key Enzymes : It has been shown to inhibit certain enzymes critical for tumor growth and survival, such as topoisomerases and kinases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the naphthalene ring significantly affect the biological potency of the compound. For example:

Compound ModificationBiological Activity
Addition of halogensIncreased cytotoxicity
Nitro group positionEnhanced enzyme inhibition

These findings suggest that strategic modifications could enhance the therapeutic potential of this compound derivatives.

Case Studies

  • Anticancer Activity : A study published in Molecules reported that this compound derivatives showed potent activity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
  • Neuroprotective Effects : Another investigation indicated that certain derivatives could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 1-fluoro-5-nitronaphthalene, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves sequential nitration and fluorination of naphthalene derivatives. For nitration, controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) minimize poly-nitration. Fluorination can employ halogen exchange (Halex reaction) using KF or CsF in polar aprotic solvents. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Reference standards (e.g., 1-amino-4-nitronaphthalene, CAS 776-34-1) can aid calibration . For fluorinated intermediates, ensure inert atmospheres to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Identifies fluorine substitution patterns (δ ≈ -100 to -150 ppm for aromatic fluorides).
  • ¹H NMR : Reveals nitro-group-induced deshielding in adjacent protons.
  • IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and C-F bonds (1250–1100 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (m/z ~191) and fragmentation patterns validate structure. Cross-reference with NIST Chemistry WebBook data for fluoronaphthalenes .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C.
  • Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC.
  • Humidity Tests : Store at 75% relative humidity; track hydrolysis byproducts (e.g., fluoronaphthol) . Use airtight, amber vials with desiccants for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Fukui indices and local softness. These identify nucleophilic/electrophilic sites. Compare with experimental results (e.g., bromination or sulfonation regioselectivity). Solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. What strategies resolve contradictions in reported toxicity data for fluorinated nitroaromatics?

  • Methodological Answer :
  • Systematic Review : Use PRISMA guidelines to aggregate data from PubMed, TOXCENTER, and NIH RePORTER, filtering by study quality (e.g., OECD-compliant assays) .
  • In Vitro/In Vivo Correlation : Compare Ames test (mutagenicity) and rodent bioassay results. Address confounding factors (e.g., metabolic activation via S9 liver fractions) .

Q. How to design experiments evaluating the environmental persistence of this compound in aquatic systems?

  • Methodological Answer :
  • OECD 301F Test : Measure biodegradation in activated sludge over 28 days.
  • Sediment-Water Partitioning : Use shake-flask methods with LC-MS/MS quantification.
  • Photodegradation : Simulate sunlight (Xe lamp, λ > 290 nm) and monitor half-life .

Q. What methodologies identify metabolites of this compound in mammalian systems?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat); analyze via UPLC-QTOF-MS.
  • Isotope Labeling : Use ¹⁴C-labeled compound to track metabolite formation in urine/feces . Reference fluoropyrene (F-PAH®) biomonitoring protocols .

Q. How can researchers address data gaps in the environmental monitoring of fluorinated nitroaromatics?

  • Methodological Answer : Deploy passive samplers (e.g., PUF disks) in industrial zones. Analyze via GC-ECD or HPLC-UV, comparing with TRI Explorer datasets. Prioritize gaps identified in ATSDR’s CERCLA-mandated reviews (e.g., soil/sediment bioavailability) .

Methodological Challenges & Innovation

Q. What advanced techniques improve sensitivity in detecting trace this compound in complex matrices?

  • Methodological Answer :
  • Solid-Phase Microextraction (SPME) : PDMS/DVB fibers for pre-concentration.
  • Tandem Mass Spectrometry (MS/MS) : MRM transitions (e.g., m/z 191 → 145) enhance specificity.
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric interferences in environmental samples .

Q. How to integrate machine learning for predicting structure-activity relationships (SAR) of fluorinated nitroaromatics?

  • Methodological Answer :
    Train models on PubChem/Merck Index datasets using descriptors like LogP, molar refractivity, and HOMO-LUMO gaps. Validate with experimental IC₅₀ values (e.g., antioxidant assays in DPPH/ABTS models). Open-source tools (e.g., RDKit, PyTorch) enable SAR visualization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.